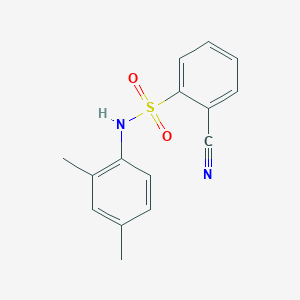![molecular formula C18H27NO3 B5535151 4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide](/img/structure/B5535151.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide is a compound that falls under the category of benzamides, a class of compounds known for their diverse chemical and pharmacological properties. Benzamides have been studied for various therapeutic applications, including treatment for Alzheimer’s disease and other conditions.
Synthesis Analysis
The synthesis of benzamides, including compounds similar to the one , often involves reactions like the Bischler-Napieralski reaction. This method is used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various pyrrole derivatives, which are key intermediates in the synthesis of many benzamide compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamides can be confirmed using techniques like X-ray crystallography. This technique helps in determining the precise molecular configuration of these compounds, as seen in the analysis of the 3,4-dimethoxyphenyl derivative of a related benzamide (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, forming different intermediates and products based on the reaction conditions. The Bischler-Napieralski reaction, for example, leads to the formation of pyrrole derivatives, which are significant in the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of benzamides can be characterized using techniques like thermogravimetry and differential thermal analysis. These methods provide insights into the thermal stability and phase transitions of the compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, including their reactivity and interactions with other molecules, can be investigated using methods like density functional theory (DFT) calculations and molecular docking studies. These studies help in understanding the potential biological activities and interactions of benzamides with biological targets (Mostafa et al., 2023).
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(oxolan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,21)10-7-14-3-5-16(6-4-14)17(20)19-11-8-15-9-12-22-13-15/h3-6,15,21H,7-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZAWKMMJYCJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCCC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5535079.png)

![N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5535089.png)
![3-isopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535094.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535099.png)
![ethyl 3-[2-(4-chlorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5535113.png)
![4-{4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5535117.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5535131.png)
![methyl N-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}isoleucinate](/img/structure/B5535136.png)
![N-(2-fluorophenyl)-2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5535144.png)
![5-[(3S)-3-(dimethylamino)azepan-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5535145.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5535159.png)
![7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5535164.png)
![1-(tetrahydro-2-furanylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5535172.png)